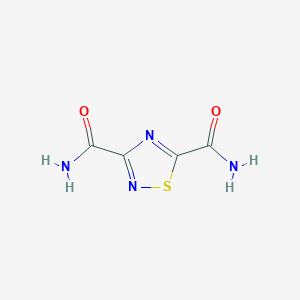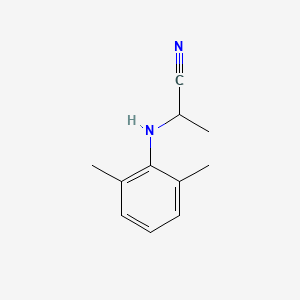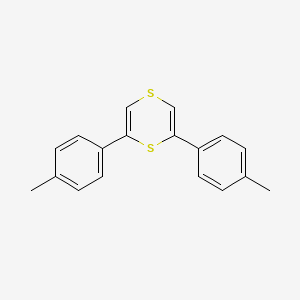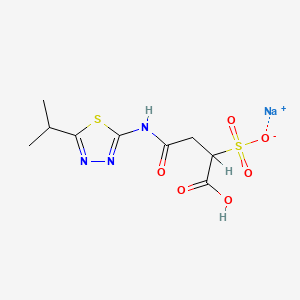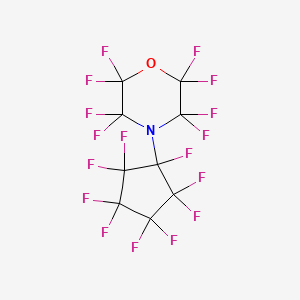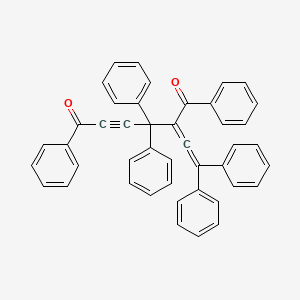![molecular formula C10H12N4OS B14342632 N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of hydrazine derivatives with formamide or other suitable reagents.
Attachment of the propyl chain: The 1,2,4-triazole ring is then reacted with a propyl halide to introduce the propyl chain.
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the thiophene and triazole rings: Finally, the thiophene ring is coupled with the triazole ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the triazole or thiophene rings.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers due to the electronic properties of the thiophene ring.
Chemical Biology: It can serve as a probe or ligand in studies involving protein-ligand interactions, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Thiophene-2-carboxamide derivatives: These compounds contain the thiophene ring and amide bond but lack the triazole ring.
Uniqueness
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide is unique due to the combination of the 1,2,4-triazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile interactions with biological targets and materials, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12N4OS/c15-10(9-3-1-6-16-9)12-4-2-5-14-8-11-7-13-14/h1,3,6-8H,2,4-5H2,(H,12,15) |
Clave InChI |
VNEMDEACIDTHDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NCCCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


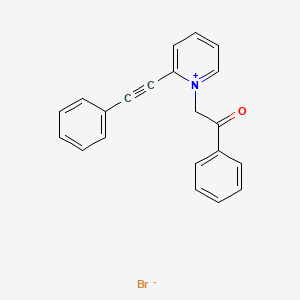
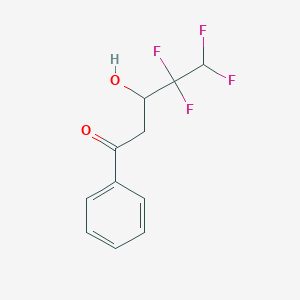
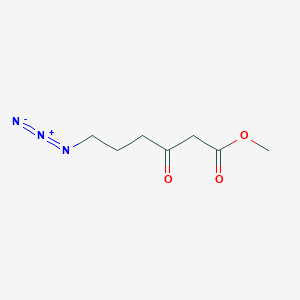
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
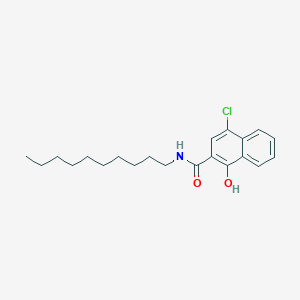
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
